Ethyltripropylammonium Iodide (CAS 15066-80-5): A Technical Guide for Advanced Photovoltaic Research
Ethyltripropylammonium Iodide (CAS 15066-80-5): A Technical Guide for Advanced Photovoltaic Research
This technical guide provides an in-depth analysis of Ethyltripropylammonium Iodide, a quaternary ammonium salt pivotal in the advancement of next-generation photovoltaic technologies. Intended for researchers, chemists, and materials scientists, this document synthesizes core physicochemical properties, detailed synthesis and characterization protocols, and field-proven insights into its application in both dye-sensitized and perovskite solar cells.
Core Compound Properties and Specifications
Ethyltripropylammonium Iodide ([CH₃CH₂N(CH₂CH₂CH₃)₃]⁺I⁻) is a white crystalline solid that serves as a crucial component in electrolyte solutions for photovoltaic devices. Its molecular structure, featuring a quaternary ammonium cation with ethyl and propyl groups, imparts desirable properties such as thermal stability and solubility in relevant organic solvents.
Physicochemical Data
A summary of the key quantitative data for Ethyltripropylammonium Iodide is presented in Table 1. This data is essential for experimental design, including formulation of electrolyte solutions and thermal processing of photovoltaic devices.
| Property | Value | Source(s) |
| CAS Number | 15066-80-5 | [1] |
| Molecular Formula | C₁₁H₂₆IN | [1] |
| Molecular Weight | 299.24 g/mol | [1] |
| Appearance | White to light-colored crystalline powder | |
| Melting Point | 240.0-240.4 °C | |
| Purity | Typically >99.0% | |
| Solubility | Soluble in polar organic solvents |
Note: Specific quantitative solubility data is not widely published. However, related tetraalkylammonium iodides show significant solubility in solvents like acetonitrile and alcohols. For instance, Tetrapropylammonium iodide's solubility in acetonitrile at 25°C is 21.77 g/100g .[2]
Safety and Handling
As a chemical reagent, proper handling of Ethyltripropylammonium Iodide is imperative. It is classified as causing skin and serious eye irritation.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.
Synthesis and Characterization
The synthesis of Ethyltripropylammonium Iodide is a classic example of the Menschutkin reaction , a nucleophilic substitution (Sₙ2) reaction that is a cornerstone for the preparation of quaternary ammonium salts.[3]
Synthesis Mechanism and Protocol
The reaction involves the alkylation of a tertiary amine (tripropylamine) with an alkyl halide (ethyl iodide). The lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide, leading to the formation of the quaternary ammonium salt.
Experimental Protocol: Synthesis of Ethyltripropylammonium Iodide
Causality: This protocol is designed to ensure a complete reaction and facilitate the isolation of a high-purity product. The choice of a polar aprotic solvent like acetonitrile stabilizes the ionic product, while controlling the temperature is crucial due to the exothermic nature of the reaction.[3][4]
Materials:
-
Tripropylamine (C₉H₂₁N)
-
Ethyl iodide (C₂H₅I)[5]
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether (for washing)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve tripropylamine (1 equivalent) in anhydrous acetonitrile. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Addition of Alkyl Halide: While stirring the solution, slowly add ethyl iodide (1.05 equivalents). A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.
-
Reaction Conditions: Gently heat the reaction mixture to a reflux temperature of approximately 50-60°C for 12-24 hours. The progress can be monitored by the precipitation of the white solid product, Ethyltripropylammonium Iodide.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to maximize the precipitation of the product.
-
Filtration and Washing: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the product with cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified Ethyltripropylammonium Iodide under vacuum to obtain a fine, white crystalline powder.
Synthesis Workflow Diagram
Caption: Menschutkin reaction workflow for Ethyltripropylammonium Iodide synthesis.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized Ethyltripropylammonium Iodide is achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the ethyl and propyl groups attached to the nitrogen atom.
-
¹H NMR Data (90 MHz, CDCl₃):
-
δ 3.51 ppm (quartet, J=7.3 Hz): Corresponds to the -N⁺-CH₂ -CH₃ protons of the ethyl group.[6]
-
δ 3.34 ppm (triplet): Assigned to the -N⁺-CH₂ -CH₂CH₃ protons of the three propyl groups.[6]
-
δ 1.80 ppm (sextet): Represents the -N⁺-CH₂-CH₂ -CH₃ protons of the propyl groups.[6]
-
δ 1.40 ppm (triplet, J=7.3 Hz): Corresponds to the -N⁺-CH₂-CH₃ protons of the ethyl group.[6]
-
δ 1.07 ppm (triplet, J=7.0 Hz): Assigned to the -N⁺-CH₂CH₂-CH₃ protons of the propyl groups.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment in the molecule. Based on general chemical shift principles for alkylammonium salts, the expected shifts are:[7][8]
-
~55-60 ppm: Carbons alpha to the nitrogen (-C H₂-N⁺-).
-
~15-20 ppm: Carbons beta to the nitrogen (-CH₂-C H₂-CH₃).
-
~8-12 ppm: Terminal methyl carbons (-C H₃).
FTIR Spectroscopy: The infrared spectrum is used to confirm the presence of key functional groups and the overall structure.
-
~2960-2850 cm⁻¹: Strong C-H stretching vibrations from the ethyl and propyl alkyl chains.
-
~1470-1450 cm⁻¹: C-H bending (scissoring) vibrations.[9][10]
-
~1380 cm⁻¹: C-H bending (umbrella) vibrations of the methyl groups.
-
A characteristic peak around 960-980 cm⁻¹ can often be attributed to the quaternary nitrogen group.[10]
Applications in Photovoltaics
Ethyltripropylammonium Iodide is a key enabling material in both established and emerging solar cell technologies, primarily due to its role in facilitating efficient charge transport and enhancing device stability.
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, Ethyltripropylammonium Iodide is a component of the liquid electrolyte. The electrolyte's primary function is to regenerate the oxidized dye molecule after it injects an electron into the semiconductor (typically TiO₂). The iodide ion (I⁻) acts as a redox mediator, donating an electron to the oxidized dye. The resulting triiodide ion (I₃⁻) then diffuses to the counter electrode to be reduced back to iodide, completing the circuit. The bulky organic cation (Ethyltripropylammonium) helps to:
-
Increase the conductivity of the electrolyte.
-
Improve the overall stability of the device.
Perovskite Solar Cells (PSCs)
A more recent and highly impactful application is in the field of perovskite solar cells. Here, quaternary ammonium salts like Ethyltripropylammonium Iodide are used as passivating agents .
Mechanism of Action: Organic-inorganic halide perovskite films, while highly efficient, often suffer from ionic defects at their surfaces and grain boundaries. These defects act as traps for charge carriers, leading to non-radiative recombination, which reduces the open-circuit voltage (V_oc) and overall power conversion efficiency (PCE). Furthermore, these defects can facilitate ion migration, contributing to the degradation of the device over time.
Bulky quaternary ammonium cations, such as Ethyltripropylammonium, are introduced in small quantities to:
-
Passivate Defects: The cations and iodide anions can heal ionic defects (e.g., iodide vacancies) on the perovskite surface, reducing charge trap density.[11]
-
Enhance Stability: The bulky organic groups are hydrophobic, which helps to repel moisture from the sensitive perovskite layer. Their superior thermal stability compared to primary ammonium salts prevents decomposition that can lead to the formation of metallic lead clusters, a known degradation pathway.[12][13]
-
Dimensionality Engineering: These large cations can form a thin, low-dimensional (2D) perovskite-like layer on top of the bulk 3D perovskite. This 2D capping layer acts as a physical and electronic barrier, suppressing ion migration and improving the long-term operational stability of the solar cell.[12][13]
Experimental Protocol: Incorporation as a Passivating Agent in PSCs
Causality: This protocol outlines a common post-treatment method to form a passivating layer on the perovskite film. The solvent choice (isopropanol) allows for the deposition of the ammonium salt without dissolving the underlying perovskite layer. The spin-coating parameters ensure a uniform and thin passivating layer.
Materials:
-
Fabricated perovskite film on a substrate (e.g., FTO/SnO₂/Perovskite)
-
Ethyltripropylammonium Iodide
-
Anhydrous Isopropanol (IPA)
-
Spin coater inside a nitrogen-filled glovebox
Procedure:
-
Prepare Passivation Solution: Dissolve Ethyltripropylammonium Iodide in anhydrous isopropanol to a typical concentration of 0.5-2.0 mg/mL. The optimal concentration may vary depending on the specific perovskite composition and should be optimized experimentally.
-
Surface Treatment: a. Place the substrate with the freshly prepared perovskite film onto the spin coater chuck inside the glovebox. b. Dispense a sufficient amount of the passivation solution (e.g., 100 µL) to cover the entire perovskite surface. c. Spin-coat at a moderate speed (e.g., 4000 rpm) for 30 seconds.
-
Annealing: Transfer the substrate to a hotplate and anneal at approximately 100°C for 5-10 minutes to remove the solvent and promote the interaction between the passivating agent and the perovskite surface.
-
Complete the Device: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold or silver) as per the standard device fabrication protocol.[12]
PSC Passivation Workflow Diagram
Caption: Workflow for incorporating Ethyltripropylammonium Iodide as a passivating agent.
Conclusion
Ethyltripropylammonium Iodide (CAS 15066-80-5) is a versatile and high-impact material in the field of photovoltaics. Its well-defined synthesis, coupled with its beneficial physicochemical properties, makes it an indispensable component in high-performance electrolytes for DSSCs. More critically, its role as a defect passivating agent in perovskite solar cells addresses one of the most significant challenges in the commercialization of this technology—stability. By reducing non-radiative recombination and preventing degradation pathways, it unlocks higher efficiencies and significantly extends the operational lifetime of perovskite devices. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize Ethyltripropylammonium Iodide in their pursuit of next-generation solar energy solutions.
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